5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
Description
5-METHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Properties
Molecular Formula |
C17H22N2O4S3 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
5-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C17H22N2O4S3/c1-3-11-25(20,21)19-10-4-5-14-12-15(7-8-16(14)19)18-26(22,23)17-9-6-13(2)24-17/h6-9,12,18H,3-5,10-11H2,1-2H3 |
InChI Key |
MBDQRHKQMVLEBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Final Coupling: The final step involves coupling the tetrahydroquinoline and thiophene moieties through a sulfonamide linkage, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
5-METHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-METHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide compounds like sulfamethoxazole and sulfadiazine.
Quinolines: Compounds like chloroquine and quinine.
Thiophenes: Compounds like thiophene-2-carboxylic acid and 2-acetylthiophene.
Uniqueness
5-METHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-SULFONAMIDE is unique due to its combination of a sulfonamide group with a tetrahydroquinoline and thiophene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for further research and development.
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